N-benzyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide
Description
N-benzyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is a pyrrolidine-2-carboxamide derivative featuring a benzyl group, a 4,5-dimethyl-substituted benzo[d]thiazol-2-yl moiety, and a methylsulfonyl group at the pyrrolidine ring’s 1-position. The methylsulfonyl group contributes polarity and metabolic stability, distinguishing it from analogs with hydroxyl or acyl substituents.
Properties
IUPAC Name |
N-benzyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1-methylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-15-11-12-19-20(16(15)2)23-22(29-19)24(14-17-8-5-4-6-9-17)21(26)18-10-7-13-25(18)30(3,27)28/h4-6,8-9,11-12,18H,7,10,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPJWPRFAXFWJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4CCCN4S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit bothacetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter, and hence they constitute targets in the palliative treatment of Alzheimer’s disease.
Mode of Action
Similar compounds have been found to inhibit ache and bche, which could potentially increase the levels of acetylcholine in the brain. This could help alleviate the symptoms of Alzheimer’s disease, where there is a deficiency of acetylcholine.
Biochemical Pathways
Similar compounds have been found to affect the cholinergic pathway by inhibiting ache and bche. This could potentially lead to increased levels of acetylcholine in the brain, affecting various cognitive functions.
Biological Activity
N-benzyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is a compound with significant potential in various biological applications. Its unique structure, characterized by a benzothiazole moiety and a pyrrolidine backbone, suggests diverse interactions with biological systems. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C22H25N3O3S2
- Molecular Weight : 443.58 g/mol
- Purity : Typically 95% .
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:
- Enzyme Inhibition : The presence of the methylsulfonyl group may enhance binding affinity to specific enzymes, potentially inhibiting their activity. This mechanism is crucial in various therapeutic contexts, such as cancer treatment and metabolic disorders.
- Gene Expression Modulation : Preliminary studies indicate that this compound can influence gene expression related to cell cycle regulation and apoptosis. It may modulate pathways involving nuclear receptors and transcription factors.
- Cellular Effects : In vitro studies have shown that the compound affects cellular proliferation and apoptosis in various cancer cell lines, suggesting its potential as an anti-cancer agent.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study examining the effects of this compound on human glioblastoma cells, researchers noted a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to apoptosis induction through caspase activation and modulation of Bcl-2 family proteins .
Case Study 2: Metabolic Effects
Another investigation focused on the compound's role in enhancing insulin sensitivity through PPARγ activation. The results indicated that treatment with this compound led to improved glucose uptake in adipocytes and decreased inflammation markers associated with insulin resistance .
Research Findings
Recent studies have highlighted the compound's potential in treating metabolic disorders and cancers. For instance, its ability to inhibit key signaling pathways involved in tumor progression makes it a candidate for further development as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Features and Substituent Analysis
Target Compound:
- Pyrrolidine-2-carboxamide backbone : Provides conformational rigidity.
- Substituents :
- N-benzyl group : Enhances lipophilicity and membrane permeability.
- N-(4,5-dimethylbenzo[d]thiazol-2-yl) : A bicyclic heteroaromatic system with methyl groups likely improving steric fit in hydrophobic binding pockets.
- 1-(methylsulfonyl) : Polar group that may influence solubility and metabolic resistance.
Example 51 (European Patent Application):
(2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)-1-(1-(1-oxoisoindolin-2-yl)cyclopentanecarbonyl)pyrrolidine-2-carboxamide :
- Key differences: Stereochemistry: (2S,4R) configuration may optimize target engagement. 4-hydroxy group: Increases hydrophilicity but may reduce metabolic stability due to phase II conjugation. 1-(cyclopentanecarbonyl-oxoisoindolin): A bulky acyl group that could hinder membrane permeability but enhance selectivity. 4-methylthiazol-5-yl substituent: Monocyclic thiazole vs.
Example 52 (European Patent Application):
(2S,4R)-4-hydroxy-1-((2S,3S)-3-hydroxy-2-(4-methylpentanamido)butanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide :
- Key differences :
- Dihydroxy and branched acyl chain : Introduces hydrogen-bonding capacity but complicates synthesis.
- 4-methylthiazol-5-yl benzyl group : Similar to Example 51, lacking the dimethyl substitution of the target’s benzo[d]thiazole.
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
